molecular formula C22H20O7 B2395903 Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 637749-15-6

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

Cat. No. B2395903
M. Wt: 396.395
InChI Key: NHDRUNJFSJAAQH-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate, also known as PMOXA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMOXA is a synthetic compound that is created through a specific synthesis method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate' involves the reaction of 2-methyl-4-oxochromene-7-carboxylic acid with methoxyphenol, followed by esterification with prop-2-en-1-ol and acetylation with acetic anhydride.

Starting Materials
2-methyl-4-oxochromene-7-carboxylic acid, Methoxyphenol, Prop-2-en-1-ol, Acetic anhydride

Reaction
Step 1: 2-methyl-4-oxochromene-7-carboxylic acid is reacted with methoxyphenol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]carboxylic acid., Step 2: The carboxylic acid group of 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]carboxylic acid is esterified with prop-2-en-1-ol in the presence of a condensing agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP to form prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate., Step 3: Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is acetylated with acetic anhydride in the presence of a catalyst such as pyridine to form the final compound.

Mechanism Of Action

The mechanism of action of Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been shown to inhibit the growth of certain weeds. In material science, Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been shown to form self-assembled monolayers, which have unique properties, such as high surface energy and hydrophobicity.

Advantages And Limitations For Lab Experiments

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, there are also limitations to its use, such as its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the study of Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate. In medicine, further studies are needed to determine its potential as a cancer treatment and to understand its mechanism of action. In agriculture, further studies are needed to determine its efficacy as a herbicide and its potential environmental impact. In material science, further studies are needed to explore its potential applications as a coating material and to understand its self-assembly properties.
In conclusion, Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Scientific Research Applications

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. In agriculture, Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been studied as a potential herbicide, as it has been shown to inhibit the growth of certain weeds. In material science, Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has been studied for its potential applications as a coating material, due to its unique properties, such as its ability to form self-assembled monolayers.

properties

IUPAC Name

prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-10-26-20(23)13-27-16-8-9-18-19(12-16)28-14(2)22(21(18)24)29-17-7-5-6-15(11-17)25-3/h4-9,11-12H,1,10,13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDRUNJFSJAAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

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